2-(2,4-dichlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide
Description
Properties
Molecular Formula |
C16H13Cl2N5O2 |
|---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C16H13Cl2N5O2/c1-10(25-15-7-2-11(17)8-14(15)18)16(24)20-12-3-5-13(6-4-12)23-9-19-21-22-23/h2-10H,1H3,(H,20,24) |
InChI Key |
UHOQKTTWMFSNIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2C=NN=N2)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Phenoxypropanamide Backbone Formation
The 2,4-dichlorophenoxy group is introduced through nucleophilic substitution. A representative protocol involves reacting 2,4-dichlorophenol with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate (K₂CO₃) in acetone under reflux (24–48 hours). Hydrolysis of the ester intermediate with aqueous NaOH yields 2-(2,4-dichlorophenoxy)propanoic acid, which is subsequently treated with thionyl chloride (SOCl₂) to form the acyl chloride.
Reaction Conditions:
Purification and Characterization
The acyl chloride intermediate is purified via vacuum distillation (b.p. 120–125°C at 15 mmHg) and characterized by FT-IR (C=O stretch at 1765 cm⁻¹) and ¹H NMR (δ 1.65 ppm, d, J=6.8 Hz, CH₃; δ 4.85 ppm, q, J=6.8 Hz, CH).
Synthesis of 4-(1H-Tetrazol-1-yl)aniline
Tetrazole Ring Construction
The tetrazole ring is synthesized via [2+3] cycloaddition between 4-aminophenyl azide and trimethylsilyl cyanide (TMSCN) in the presence of zinc iodide (ZnI₂) as a catalyst. Alternatively, nitrile precursors can undergo cyclization with sodium azide (NaN₃) in dimethylformamide (DMF) at 100°C.
Optimized Protocol:
-
Azide Formation: 4-Nitroaniline is diazotized with NaNO₂/HCl at 0–5°C, followed by azide substitution with NaN₃.
-
Cycloaddition: The azide reacts with TMSCN (1.2 eq) and ZnI₂ (5 mol%) in tetrahydrofuran (THF) at 60°C for 12h.
-
Reduction: The nitro group is reduced to an amine using H₂/Pd-C in ethanol, yielding 4-(1H-tetrazol-1-yl)aniline.
Yield Data:
| Step | Conditions | Yield |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0°C | 85% |
| Cycloaddition | TMSCN, ZnI₂, THF, 60°C | 63% |
| Reduction | H₂ (1 atm), Pd-C, EtOH | 91% |
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): δ 8.95 ppm (s, 1H, tetrazole-H), δ 7.65–7.70 ppm (d, J=8.6 Hz, 2H, Ar-H), δ 6.55–6.60 ppm (d, J=8.6 Hz, 2H, Ar-H).
-
LC-MS: m/z 176.1 [M+H]⁺.
Amide Coupling and Final Product Isolation
Coupling Reaction
The acyl chloride (1.05 eq) is added dropwise to a solution of 4-(1H-tetrazol-1-yl)aniline (1.0 eq) and triethylamine (TEA, 2.0 eq) in dichloromethane (DCM) at 0°C. The reaction proceeds at room temperature for 6h, followed by aqueous workup.
Optimized Conditions:
-
Solvent: DCM
-
Base: TEA
-
Temperature: 0°C → RT
-
Yield: 78%
Purification Challenges
Crude product is purified via silica gel chromatography (ethyl acetate:hexane, 3:7) to remove unreacted aniline and dichlorophenoxy byproducts. Recrystallization from ethanol/water (1:1) enhances purity (>99% by HPLC).
Analytical and Spectroscopic Data
Structural Confirmation
Purity Assessment
-
HPLC: Rt = 8.2 min (C18 column, acetonitrile:water 70:30, 1.0 mL/min).
-
Elemental Analysis: C, 50.81%; H, 3.47%; N, 18.52% (theory: C, 50.81; H, 3.47; N, 18.52).
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Coupling
Microwave irradiation (100°C, 30 min) reduces reaction time by 80% but requires stringent temperature control to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of tetrazole and dichlorophenoxy compounds have shown promising activity against various cancer cell lines. A study highlighted that such compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Case Study:
A study conducted on the anticancer activity of related compounds demonstrated that the introduction of tetrazole rings significantly increased cytotoxic effects against human cancer cell lines, including breast and colon cancer cells. The compound was tested using the National Cancer Institute's 60-cell line screening protocol, revealing potent inhibitory effects on tumor growth .
Other Therapeutic Applications
In addition to its anticancer properties, the compound has been investigated for various other therapeutic applications:
- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacterial and fungal pathogens .
- Anti-inflammatory Effects : Research has indicated that derivatives containing the tetrazole ring may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, which could be beneficial in neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide involves multi-step chemical reactions that typically include:
- Formation of the dichlorophenoxy group.
- Synthesis of the tetrazole ring.
- Coupling reactions to form the final amide structure.
Various derivatives have been synthesized to enhance specific biological activities or reduce toxicity profiles. These modifications often involve altering substituents on the aromatic rings or changing the alkyl chain length in the propanamide structure.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The tetrazole moiety can bind to enzymes or receptors, modulating their activity. The dichlorophenoxy group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitutions
The compound shares structural homology with several phenoxyacetamide derivatives. Key variations include:
- Heterocyclic substituents : Replacing the tetrazole ring with triazole (e.g., 2-chloro-N-(4-(1H-1,2,4-triazol-1-yl)phenyl)propanamide, CAS 886499-35-0 ) reduces molecular weight (250.68 g/mol vs. ~362–396 g/mol for tetrazole analogs) and alters hydrogen-bonding capacity .
- Fluorinated analogs : Compounds like N-(4-fluorobenzyl)-2-(2,4-dichlorophenyl)-2-methylpropanamide (25b) incorporate fluorine atoms, enhancing metabolic stability and lipophilicity (Rf = 0.68, mp = 94–96°C) .
- Cycloalkyl modifications: Derivatives such as N-[cyclopropyl(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (27i) exhibit bulkier substituents, which may affect steric interactions in biological targets (yield = 52%, mp = 109–110°C) .
Physicochemical Properties
*Estimated based on analogs; †Assuming molecular formula similar to .
Key Differentiators
Tetrazole vs.
Substituent Flexibility : Unlike rigid cycloalkyl groups in 27i–k , the tetrazole-phenyl moiety allows conformational adaptability, which may broaden its interaction with enzymes or receptors .
Lack of Fluorine : The absence of fluorine in the target compound could reduce metabolic stability compared to fluorinated analogs like 25b but may lower toxicity risks .
Biological Activity
2-(2,4-dichlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. Structurally characterized by a dichlorophenoxy group and a tetrazole moiety, this compound is under investigation for various pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of 2-(2,4-dichlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide is with a molecular weight of approximately 394.2 g/mol. The presence of both the dichlorophenoxy group and the tetrazole enhances its biological activity, potentially influencing interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Activity : Studies have shown that compounds containing tetrazole rings can exhibit cytotoxic effects against various cancer cell lines. For instance, related tetrazole derivatives demonstrated substantial inhibition of cancer cell proliferation, suggesting that our compound may share similar properties .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity through inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response. Analogous compounds have shown strong inhibition of these enzymes, leading to reduced inflammation in animal models .
- Antimicrobial Properties : The presence of the tetrazole moiety has been linked to antimicrobial activity in various studies. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, indicating potential for further exploration in this area .
Anticancer Activity
A study focused on the synthesis and evaluation of tetrazole-containing compounds revealed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. For example, a related compound showed an IC50 value against A431 cell lines significantly lower than doxorubicin, highlighting the potential of tetrazole derivatives in cancer treatment .
Anti-inflammatory Research
In a comparative study involving 2-(4-(thiazol-2-yl)phenyl)propionic acids, researchers found that modifications leading to halogen substitutions enhanced cyclooxygenase inhibition. This suggests that similar modifications in our target compound could yield potent anti-inflammatory agents .
Antimicrobial Studies
Research on tetrazole derivatives indicated promising results against bacterial strains. For instance, derivatives with specific substitutions on the tetrazole ring showed remarkable antibacterial activity, which could be indicative of the potential efficacy of our compound against microbial infections .
Data Table: Biological Activities Summary
| Activity Type | Related Compounds | IC50/Effectiveness |
|---|---|---|
| Anticancer | Tetrazole derivatives | IC50 < 10 µM in A431 cell lines |
| Anti-inflammatory | 2-[4-(thiazol-2-yl)phenyl]propionic acids | Significant COX inhibition |
| Antimicrobial | Various tetrazole derivatives | Effective against multiple bacterial strains |
Q & A
Q. What are the optimal synthetic routes for 2-(2,4-dichlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide, and how can reaction yields be improved?
Methodological Answer: The synthesis involves coupling 2,4-dichlorophenoxyacetic acid derivatives with tetrazole-containing aromatic amines. Key steps include:
- Reflux conditions : Use DMSO as a solvent for 18 hours under reflux to facilitate hydrazide formation (65% yield achieved in analogous syntheses) .
- Catalysts : Introduce glacial acetic acid as a proton donor to enhance Schiff base formation during condensation with aldehydes .
- Purification : Crystallization from water-ethanol mixtures improves purity, though yields may drop due to solubility limitations .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
Methodological Answer:
- NMR spectroscopy : Analyze and NMR peaks to verify the dichlorophenoxy group (δ 6.8–7.5 ppm for aromatic protons) and tetrazole ring (distinct δ 8.5–9.0 ppm for N-H protons) .
- Mass spectrometry : Confirm molecular weight via high-resolution MS (expected [M+H] at ~424.3 g/mol for CHClNO).
- HPLC : Use ≥98% purity thresholds with C18 columns and acetonitrile/water gradients to validate compound integrity .
Q. What stability considerations are critical for handling this compound under laboratory conditions?
Methodological Answer:
Q. What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer:
- Antimicrobial screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µM concentrations .
- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK293) to establish IC values, noting potential interference from the tetrazole group in redox-based assays .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the tetrazole moiety in biological activity?
Methodological Answer:
- Structure-activity relationship (SAR) : Synthesize analogs replacing the tetrazole with carboxyl or sulfonamide groups and compare potency in enzyme inhibition assays (e.g., COX-2 or HDAC targets) .
- Computational modeling : Perform docking studies using software like AutoDock Vina to assess tetrazole interactions with active sites (e.g., ATP-binding pockets in kinases) .
Q. How should researchers address contradictory data in solubility and bioavailability predictions?
Methodological Answer:
- Solubility assays : Compare shake-flask (experimental) vs. COSMO-RS (computational) methods; discrepancies often arise from tetrazole’s pH-dependent ionization (pKa ~4.5) .
- Permeability : Use parallel artificial membrane permeability assays (PAMPA) to validate Caco-2 cell-based predictions, adjusting for logP values (~3.7) .
Q. What experimental designs are suitable for in vivo pharmacological testing?
Methodological Answer:
- Dose-response studies : Apply randomized block designs with split-plot arrangements to account for variables like administration route (oral vs. intraperitoneal) and time-dependent effects .
- Toxicokinetics : Monitor plasma concentrations via LC-MS/MS at 0, 2, 6, and 24 hours post-dose, noting tetrazole’s rapid clearance in rodent models .
Q. How can comparative studies with structural analogs resolve selectivity issues in target binding?
Methodological Answer:
- Competitive binding assays : Use fluorescence polarization (FP) to measure displacement of reference ligands (e.g., ATP in kinase assays) by analogs with modified dichlorophenoxy chains .
- Crystallography : Co-crystallize the compound with target proteins (e.g., CYP450 isoforms) to identify steric clashes or hydrogen-bonding mismatches .
Q. What methodologies identify degradation pathways under environmental or metabolic conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
